2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride
Overview
Description
2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride is a chemical compound with the molecular formula C14H22ClN3O . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of this compound is complex, with an average mass of 283.797 Da and a monoisotopic mass of 283.145142 Da .Scientific Research Applications
CO2 Capture and Absorption
The research on piperazine and 2-amino-2-methyl-1-propanol blends, including compounds structurally related to 2-Amino-1-(4-benzyl-1-piperazinyl)-2-methyl-1-propanone hydrochloride, has shown promising applications in carbon dioxide (CO2) capture and absorption. These blends are characterized for their efficiency in CO2 capture through amine scrubbing, exhibiting high CO2 solubility, mass transfer rates, and resistance to thermal and oxidative degradation. Such characteristics make them suitable for industrial applications in reducing greenhouse gas emissions and combating climate change (Li et al., 2013); (Hairul et al., 2017); (Bougie & Iliuta, 2014).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide derivatives, closely related to the chemical structure , have revealed unique luminescent properties and the capability for photo-induced electron transfer (PET). These properties suggest potential applications in the development of new materials for optical sensors, photovoltaics, and fluorescence probes, expanding the utility of these compounds in scientific research and technological advancements (Gan et al., 2003).
Synthesis and Characterization of Derivatives
The synthesis and characterization of derivatives involving 2-amino-2-methyl-1-propanol or structurally similar compounds have been explored for various scientific applications. These include the synthesis of oxazolines and related compounds with potential applications in pharmaceuticals, agrochemicals, and organic materials. The ability to synthesize these derivatives efficiently opens new avenues for research in organic chemistry and material science (Button & Gossage, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperazin-1-yl)-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-15(2,16)14(19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13;/h3-7H,8-12,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTTZXIFFUFIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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